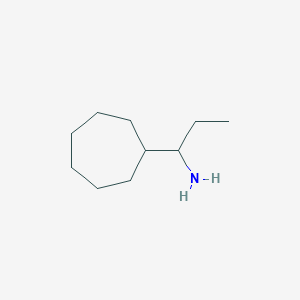

1-Cycloheptylpropan-1-amine

Description

BenchChem offers high-quality 1-Cycloheptylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUFTKJJGRYTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cycloheptylpropan-1-amine: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Analytical Validation

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for modulating pharmacokinetic profiles, enhancing metabolic stability, and tuning receptor binding kinetics. As a Senior Application Scientist, I frequently evaluate emerging aliphatic building blocks to determine their viability in complex synthetic pipelines. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specialized primary amine characterized by its bulky cycloheptyl ring and flexible propyl chain[1].

This whitepaper provides an in-depth technical framework for 1-Cycloheptylpropan-1-amine, detailing its core chemical identifiers, a chemoselective synthetic methodology, and a self-validating analytical protocol designed to ensure uncompromising quality control in research applications.

Chemical Identifiers and Structural Data

Accurate compound tracking and database cross-referencing require precise chemical identifiers. The structural data for [2] is summarized in the table below to facilitate seamless integration into electronic laboratory notebooks (ELNs) and computational chemistry platforms.

| Property | Value |

| Compound Name | 1-Cycloheptylpropan-1-amine |

| CAS Registry Number | 1489090-01-8 |

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| Monoisotopic Mass | 155.1674 Da |

| SMILES | CCC(C1CCCCCC1)N |

| InChIKey | GOUFTKJJGRYTAB-UHFFFAOYSA-N |

Synthetic Methodology: Chemoselective Reductive Amination

The synthesis of primary amines from ketones often suffers from over-alkylation, yielding unwanted secondary or tertiary amines. To synthesize 1-Cycloheptylpropan-1-amine with high purity, we employ a highly controlled [3] utilizing 1-cycloheptylpropan-1-one as the precursor.

The Causality of Reagent Selection

We specifically select Sodium Triacetoxyborohydride (NaBH(OAc)3) over standard Sodium Borohydride (NaBH4)[4]. The electron-withdrawing acetoxy groups in NaBH(OAc)3 significantly reduce the hydridic character of the boron center. This mild reactivity profile ensures that the reducing agent does not prematurely reduce the ketone precursor into an alcohol, but instead waits for the transient imine to form before executing the hydride transfer[5]. Furthermore, a massive excess of ammonium acetate is used to drive the equilibrium entirely toward the primary imine, suppressing the formation of secondary amine byproducts.

Caption: Workflow for the reductive amination and validation of 1-Cycloheptylpropan-1-amine.

Step-by-Step Synthesis Protocol

-

Imine Formation: Dissolve 1-cycloheptylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature under an inert nitrogen atmosphere for 2–3 hours.

-

Chemoselective Reduction: Cool the reaction vessel to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, utilizing a DCM/MeOH/NH4OH gradient) to isolate the pure primary amine.

Analytical Validation Protocol: A Self-Validating System

To establish a self-validating quality control system, we employ orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for mass profiling and Nuclear Magnetic Resonance (NMR) for absolute structural elucidation.

The Causality of GC-MS Derivatization

Underivatized primary amines possess active hydrogen atoms that interact strongly with the silanol groups of standard GC stationary phases, leading to severe peak tailing, irreversible column adsorption, and signal attenuation. To mitigate this, we employ a [6]. By acylating the amine, we replace the labile hydrogens with a highly electronegative trifluoroacetyl group. This eliminates hydrogen bonding and increases the vapor pressure of the analyte, resulting in sharp, Gaussian peak shapes essential for accurate integration and trace impurity detection[7].

Caption: Self-validating analytical workflow utilizing GC-MS and NMR for purity confirmation.

Step-by-Step Analytical Protocol

-

Sample Preparation: Accurately weigh 1.0 mg of the synthesized 1-cycloheptylpropan-1-amine and dissolve it in 200 µL of anhydrous ethyl acetate within a PTFE-lined GC vial.

-

Acylation Reaction: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Seal tightly and vortex for 10 seconds.

-

Incubation: Heat the sealed vial in a dry block at 60°C for 20 minutes to drive the acylation to completion.

-

Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under a gentle, steady stream of ultra-pure nitrogen. Reconstitute the derivatized residue in 1.0 mL of ethyl acetate.

-

GC-MS Acquisition: Inject 1 µL of the sample into the GC-MS (equipped with an HP-5MS or equivalent column). Monitor the chromatogram for the derivatized target peak. The mass spectrometer should confirm the molecular ion at m/z 251 (Amine MW 155 + TFA addition 96), alongside characteristic fragmentation of the cycloheptyl and propyl moieties.

-

NMR Cross-Validation: Concurrently, dissolve 10 mg of the underivatized product in CDCl3. Acquire 1H and 13C NMR spectra to verify the integration of the aliphatic protons and confirm the absence of ketone precursor or secondary amine signals, thereby closing the validation loop.

References

-

PubChem Database. "1-Cycloheptylpropan-1-amine Chemical Identifiers and Structure." National Center for Biotechnology Information. URL:[Link]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works." MOC Educational Resources. URL:[Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. PubChemLite - 1-cycloheptylpropan-1-amine (C10H21N) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Mechanistic Toxicity and Safety Data Profiling of 1-Cycloheptylpropan-1-amine

As a Senior Application Scientist in early-stage drug development, I frequently encounter novel aliphatic amines utilized as lipophilic building blocks. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specific structural motif—a primary amine tethered to a flexible propyl chain and a bulky cycloheptyl ring[1]. While this architecture confers excellent physicochemical properties for target binding, it introduces distinct toxicological liabilities.

This technical guide synthesizes the fundamental safety data sheet (SDS) requirements and the underlying mechanistic toxicology for this compound. By moving beyond rote safety protocols, we establish a causality-driven framework for handling, hazard classification, and in vitro assessment.

Part 1: Physicochemical Profiling and Hazard Causality

Before defining safety protocols, we must understand the molecule's physical reality. The toxicity of 1-Cycloheptylpropan-1-amine is not arbitrary; it is a direct physicochemical consequence of its pKa and partition coefficient (LogP).

Table 1: Physicochemical Identification

| Parameter | Value / Description |

| Chemical Name | 1-Cycloheptylpropan-1-amine |

| CAS Registry Number | 1489090-01-8 |

| Molecular Formula | C10H21N |

| Molecular Weight | 155.29 g/mol |

| Structural Class | Primary Aliphatic Amine |

Hazard Causality: Primary aliphatic amines act as strong organic bases due to the unshared electron pair on the nitrogen atom. Upon contact with physiological moisture (e.g., sweat, tear film, respiratory mucosa), the amine abstracts protons to form hydroxide ions. This localized extreme pH spike drives the saponification of lipid bilayers and the irreversible denaturation of epidermal proteins, directly causing severe tissue necrosis[2].

Table 2: Extrapolated GHS Hazard Classification

| GHS Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life |

Part 2: Mechanistic Toxicology

In a systemic or in vitro context, the toxicity of 1-Cycloheptylpropan-1-amine shifts from direct chemical burns to complex intracellular disruption. The bulky cycloheptyl group significantly increases the molecule's lipophilicity. At physiological pH (7.4), a fraction of the amine remains unprotonated, allowing it to freely diffuse across the plasma membrane.

Once inside the cell, the compound encounters the acidic environment of the lysosome (pH ~4.5). Here, the amine becomes fully protonated. Because charged species cannot easily cross lipid bilayers, the molecule becomes trapped—a phenomenon known as lysosomotropism. The accumulation of these trapped ions causes osmotic swelling, lysosomal membrane permeabilization (LMP), and the subsequent release of cathepsins into the cytosol, triggering apoptosis.

Mechanistic pathway of lipophilic amine-induced cytotoxicity via lysosomal trapping.

Part 3: Self-Validating In Vitro Toxicity Assessment

To quantify the cytotoxicity of 1-Cycloheptylpropan-1-amine, we employ a self-validating resazurin reduction assay. A protocol is only "self-validating" if its internal controls dynamically confirm the integrity of the assay before any data is interpreted.

Step-by-step in vitro cytotoxicity workflow using HepG2 cells and resazurin.

Step-by-Step Methodology:

-

Preparation & Dosing : Dissolve 1-Cycloheptylpropan-1-amine in anhydrous DMSO to create a 10 mM stock. Prepare a 10-point serial dilution. Crucial Causality: The final DMSO concentration in the assay must not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

-

Cell Seeding : Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C / 5% CO2 to allow adhesion.

-

Control Integration (The Validation Engine) :

-

Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

-

Positive Control: 50 µM Chlorpromazine (a known lysosomotropic agent) to ensure the cells are responsive to this specific mechanism of toxicity.

-

Background Control: Media + Resazurin without cells (to subtract autofluorescence).

-

-

Exposure : Treat cells with the compound dilution series for 24 hours.

-

Readout : Add resazurin (final concentration 10 µg/mL). Incubate for 2 hours. Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. Read fluorescence at Ex 560 nm / Em 590 nm.

-

Validation & Calculation : Calculate the Z'-factor between the negative and positive controls. If Z' < 0.5, the assay is statistically invalid and must be repeated. If valid, plot a non-linear regression curve to determine the IC50.

Part 4: Laboratory Safety Data Sheet (SDS) Directives

Handling 1-Cycloheptylpropan-1-amine requires strict adherence to corrosive materials protocols[3].

Handling & Storage

-

Atmosphere : Store under inert gas (Nitrogen or Argon). Primary amines react with atmospheric CO2 to form carbamate salts, degrading sample purity.

-

Temperature : Store at 2–8°C to minimize volatility and degradation.

-

Incompatibilities : Keep away from strong oxidizing agents, acids, and acid chlorides. Exothermic neutralization reactions can cause splattering of corrosive material.

Personal Protective Equipment (PPE)

-

Gloves : Heavy-duty nitrile or butyl rubber. Standard latex is insufficient against lipophilic organic bases.

-

Eye Protection : Tight-fitting chemical splash goggles and a face shield. Corneal exposure to primary amines causes rapid, irreversible saponification of the eye tissue[2].

-

Respirator : Handle exclusively within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Response

-

Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Do not attempt to neutralize with weak acids (e.g., vinegar), as the exothermic reaction will exacerbate tissue damage.

-

Spill Protocol : Contain the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust. Sweep into a sealed, labeled chemical waste container.

Part 5: Environmental Fate & Aquatic Toxicity

Long-chain and bulky aliphatic amines exhibit profound ecological toxicity. At environmentally relevant pH, 1-Cycloheptylpropan-1-amine is positively charged. When released into aquatic environments, it rapidly sorbs to dissolved and suspended solids[4]. The lipophilic nature of the cycloheptyl-propyl backbone allows it to integrate into the gills of aquatic organisms (e.g., Daphnia magna, Danio rerio), disrupting osmoregulation and causing acute lethality at low concentrations[4]. Consequently, all waste must be incinerated at a licensed hazardous waste facility; it must never be discharged into municipal drains.

References

- CAS#:1612887-91-8: 1-Cycloheptylpropan-1-amine, ChemSrc.

- 1314913-55-7 | 2-Methyloct-7-en-3-amine, BLD Pharm.

- Draft Screening Assessment Aliphatic Amines Group, Environment and Clim

- Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment, Industrial Chemicals (NICNAS).

Sources

Thermodynamic Stability & Conformational Dynamics of Cycloheptyl-Substituted Amines

Executive Summary: The Seven-Membered Ring Paradox

In medicinal chemistry, the cycloheptyl ring is often viewed merely as a "larger cyclohexane." This is a thermodynamic fallacy. Unlike the rigid, strain-free chair conformation of cyclohexane, the cycloheptane ring is a dynamic, pseudorotating system defined by Pitzer strain (torsional) and transannular interactions (Prelog strain).

For researchers optimizing lead compounds, substituting a cyclohexyl group with a cycloheptyl moiety is not just a lipophilic walk; it is a fundamental shift in the entropic and enthalpic landscape of the molecule. This guide dissects the thermodynamic stability of cycloheptyl-substituted amines, focusing on the I-Strain (Internal Strain) hypothesis which governs their formation and the conformational mobility that dictates their receptor binding.

Thermodynamic of Formation: The "I-Strain" Advantage

A critical, often overlooked distinction between 6- and 7-membered rings is their reactivity toward nucleophilic attack during synthesis (e.g., reductive amination).[1]

The Brown I-Strain Hypothesis

The formation of a cycloheptyl amine from cycloheptanone involves a hybridization change at the ring carbon from

-

Cyclohexane (

): The -

Cycloheptane (

): The

Key Insight: Consequently, the equilibrium constant (

Comparative Stability Data

| Parameter | Cyclohexylamine ( | Cycloheptylamine ( | Thermodynamic Driver |

| Ring Strain (kcal/mol) | ~0.1 (Chair) | ~6.2 (Twist-Chair) | |

| pKa (Conjugate Acid) | 10.64 | 10.66 | Inductive effects are identical; solvation sterics are similar.[1] |

| Formation Enthalpy | Favored | Highly Favored | Relief of |

| Conformational Entropy | Low (Rigid) | High (Pseudorotation) |

Conformational Analysis: The Twist-Chair Global Minimum

Unlike cyclohexane, which resides firmly in a Chair conformation, cycloheptyl amines exist in a rapid equilibrium of flexible conformers. Understanding this is vital for predicting binding affinity (entropic penalty upon binding).[1]

The Energy Landscape

The cycloheptane ring possesses two primary families of conformations:

-

Twist-Chair (TC): The global minimum.[1] It minimizes transannular hydrogen interactions.[1]

-

Chair (C): A local minimum, but higher in energy due to eclipsing hydrogens.[1]

The amine substituent (

Visualization of Conformational Pathways

The following diagram illustrates the pseudorotation pathways and the relative stability of the conformers.

Figure 1: Conformational energy landscape of cycloheptane derivatives. The Twist-Chair is the thermodynamic sink.

Chemical Stability & Reactivity Profile

Basicity and Solvation

The pKa of cycloheptylamine is 10.66 , virtually identical to cyclohexylamine (10.64). However, in non-aqueous solvents (common in active pharmaceutical ingredient formulation), the steric bulk of the 7-membered ring hinders the solvation of the ammonium cation.

-

Implication: In aprotic, non-polar binding pockets, cycloheptyl amines may appear "more basic" (hold protons tighter) than predicted by aqueous pKa because desolvation penalties are lower (the hydrophobic ring already sheds water effectively).

Oxidative Stability

Secondary cycloheptyl amines are susceptible to oxidation at the

-

Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) leads to an iminium ion, which hydrolyzes.[1]

-

Stability Factor: The flexibility of the cycloheptyl ring allows the

-C-H bond to align easily with the nitrogen lone pair (stereoelectronic alignment), potentially increasing susceptibility to oxidative dealkylation compared to rigid systems where alignment might be geometrically forbidden.

Experimental Protocol: Robust Synthesis via Reductive Amination

Due to the "floppy" nature of the ring, kinetic trapping of the imine is difficult. Thermodynamic control is required. We utilize a Titanium(IV) Isopropoxide mediated protocol, which acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.

Reagents

-

Substrate: Cycloheptanone (1.0 eq)[1]

-

Amine: Primary/Secondary Amine (1.1 eq)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.2 eq) -

Reductant: Sodium Borohydride (

) (1.5 eq) or -

Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology

-

Imine Formation (Thermodynamic Push):

-

In a flame-dried flask under

, dissolve cycloheptanone and the amine in anhydrous THF. -

Add

dropwise.[1] Note: The solution will warm slightly. -

Stir at ambient temperature for 6–12 hours.

-

Checkpoint: Monitor by IR.[1] Disappearance of ketone

stretch (~1700

-

-

Reduction:

-

Workup (Titanium Quench):

Reaction Workflow Diagram

Figure 2: Thermodynamic workflow of Ti-mediated reductive amination for cycloheptyl amines.

References

-

Hendrickson, J. B. (1967).[1] Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society. [Link][2]

-

Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society. [Link][2]

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem Database. (2023).[1] Cyclohexylamine (CID 7965) and Cycloheptylamine (CID 2899) Physicochemical Properties.[1] National Center for Biotechnology Information.[1] [Link]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and Prelog strain). [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-Cycloheptylpropan-1-amine

This technical guide provides an in-depth physicochemical profile of 1-Cycloheptylpropan-1-amine , focusing on its acid-base dissociation constant (pKa), basicity, and implications for drug development.

Executive Summary

1-Cycloheptylpropan-1-amine (C₁₀H₂₁N) is a lipophilic primary amine building block used in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors where cycloalkyl groups provide critical hydrophobic pharmacophores. Understanding its ionization behavior is fundamental for optimizing solubility, membrane permeability (LogD), and salt selection during pre-formulation.

This guide defines the theoretical and predicted basicity of the compound, details the mechanistic factors influencing its protonation, and provides a validated experimental protocol for pKa determination.

Chemical Identity & Structural Analysis[1][2][3][4][5]

-

IUPAC Name: 1-Cycloheptylpropan-1-amine[1]

-

Molecular Formula: C₁₀H₂₁N

-

Molecular Weight: 155.28 g/mol

-

Structural Features:

-

Primary Amine (-NH₂): The ionizable center.

- -Branching: The nitrogen is attached to a chiral carbon substituted by an ethyl group (from the propyl chain) and a cycloheptyl ring.

-

Cycloheptyl Ring: A bulky, flexible 7-membered hydrophobic ring that exerts significant steric demand.

-

Structural Visualization and Equilibrium

The following diagram illustrates the protonation equilibrium and the steric environment surrounding the nitrogen center.

Caption: Protonation equilibrium of 1-Cycloheptylpropan-1-amine showing competing electronic stabilization and steric destabilization.

pKa Values and Basicity Profile

Predicted pKa Value

Based on Structure-Activity Relationship (SAR) analysis of analogous

| Parameter | Value / Range | Confidence |

| pKa (Conjugate Acid) | 10.5 ± 0.3 | High (Based on structural analogs) |

| Basicity Classification | Strong Base | Consistent with aliphatic amines |

| Ionization at pH 7.4 | > 99.9% Protonated (Cationic) | Critical for solubility |

Mechanistic Analysis

The basicity of this molecule is governed by two opposing forces:

-

Electronic Stabilization (+I Effect): The

-carbon is attached to two electron-donating alkyl groups (the ethyl chain and the cycloheptyl ring). These groups donate electron density toward the nitrogen, stabilizing the positive charge of the ammonium ion ( -

Steric Inhibition of Solvation: The cycloheptyl ring is a large, conformationally mobile hydrophobic group. Along with the ethyl group, it creates significant steric bulk around the nitrogen. This bulk hinders water molecules from effectively solvating and stabilizing the cationic charge.

-

Result: This steric effect slightly lowers the pKa compared to less hindered analogs like cycloheptylamine (pKa ~11.0) or n-propylamine (pKa ~10.7), resulting in a value closer to 10.5 .

-

Comparative Analysis

| Compound | Structure | pKa (approx) | Rationale |

| Cycloheptylamine | Ring-NH₂ | 11.04 | Less steric hindrance at |

| Propylamine | Chain-NH₂ | 10.71 | Standard primary amine baseline. |

| 1-Cyclohexylethanamine | Ring-CH(Me)-NH₂ | 10.60 | Closest structural analog; similar steric environment. |

| 1-Cycloheptylpropan-1-amine | Ring-CH(Et)-NH₂ | 10.50 | Slightly increased bulk (Ethyl vs Methyl) marginally lowers pKa. |

Experimental Determination Protocol

For drug development applications requiring precise values (e.g., for formulation stability), Potentiometric Titration is the gold standard method.

Standard Operating Procedure (SOP)

Objective: Determine the thermodynamic pKa of 1-Cycloheptylpropan-1-amine. Reagents: 0.1 M HCl, 0.1 M NaOH (standardized), 0.15 M KCl (ionic strength adjustor), HPLC-grade water.

Caption: Potentiometric titration workflow for accurate pKa determination of lipophilic amines.

Critical Considerations:

-

Solubility: Due to the lipophilic cycloheptyl group, the neutral free base may precipitate near the endpoint (pH > 10). If precipitation occurs, perform the titration in a mixed solvent system (e.g., Methanol/Water 50:50) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

Carbonate Error: Use carbonate-free NaOH and maintain a nitrogen blanket to prevent CO₂ absorption, which distorts high-pH readings.

Implications for Drug Development

Solubility and Formulation

-

Physiological pH (7.4): The amine will be exclusively in the cationic form (

).-

Advantage:[2] High aqueous solubility in acidic and neutral media.

-

Risk: Potential precipitation in high pH environments (e.g., distal intestine) if the intrinsic solubility of the free base is low.

-

-

Salt Selection: The high basicity makes this compound an excellent candidate for salt formation.

-

Hydrochloride (HCl): Likely to form a stable, crystalline solid.

-

Tartrate/Succinate: Useful if the HCl salt is hygroscopic.

-

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent.

-

LogP (Neutral): Estimated ~3.3 (Highly Lipophilic due to C7 ring).

-

LogD (pH 7.4): Will be significantly lower (approx. 0.3 - 0.8) due to ionization. This suggests good membrane permeability is possible despite the charge, as the lipophilic cycloheptyl "mask" aids partitioning into the lipid bilayer before deprotonation occurs.

References

-

Alfa Chemistry. (2025).[3] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2899, Cycloheptylamine. Retrieved from

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for amine pKa trends).

-

ChemicalBook. (2025). Predicted Properties of Cycloheptylamine Derivatives. Retrieved from

-

Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from

Sources

Technical Guide: Conformational Dynamics of the Cycloheptyl Amine Scaffold

Executive Summary

The cycloheptyl ring is not merely a "larger cyclohexane." It represents a distinct topological class where the classic chair conformation is often a transition state rather than a ground state. For drug developers, the cycloheptyl amine moiety offers a privileged scaffold capable of accessing hydrophobic pockets that rigid 6-membered rings cannot. However, its high flexibility (pseudorotation) presents a unique challenge in structure-based drug design (SBDD).

This guide provides a rigorous framework for analyzing the conformational landscape of cycloheptyl amines. It moves beyond static representations, advocating for a dynamic analysis pipeline combining Low-Mode (LMOD) computational sampling with Variable-Temperature (VT) NMR.

Part 1: Theoretical Framework & Energetics

The "Twist-Chair" Paradigm

Unlike cyclohexane, where the Chair (

Key Energetic Parameters:

-

Global Minimum: Twist-Chair (

) / Twist-Boat ( -

Pseudorotation Barrier: Low (~1–2 kcal/mol), allowing rapid interconversion at room temperature.

-

Inversion Barrier: Moderate (~8–10 kcal/mol), requiring low temperatures to resolve by NMR.

The Amine Substituent Effect

In aminocycloheptane, the nitrogen substituent introduces directional steric and electronic constraints. Unlike the clear axial/equatorial dichotomy of cyclohexane, substituents on a 7-membered ring occupy positions best described as isoclinal (bisecting the torsion angles) or pseudo-equatorial .

| Interaction Type | Mechanism | Impact on Conformation |

| 1,3-Diaxial-like | Steric clash between amine and | Drives amine toward pseudo-equatorial positions. |

| Transannular (1,4) | Interaction between | Unique to medium rings; destabilizes "axial" conformers significantly. |

| H-Bonding | Intramolecular H-bonds (if acceptors present). | Can "lock" the ring into a higher-energy boat form. |

Part 2: Computational Workflow (In Silico)

Standard energy minimization algorithms (e.g., Steepest Descent, Conjugate Gradient) fail for cycloheptyl systems because they become trapped in local minima on the flat potential energy surface (PES). A stochastic or mode-following search is mandatory.

Protocol: Low-Mode Sampling & DFT Refinement

Objective: Identify the global minimum and relevant bioactive conformers.

-

Conformational Search (LMOD): Use Low-Mode Search (LMOD) or Monte Carlo Multiple Minimum (MCMM) methods. These perturb the structure along low-frequency vibrational modes (soft degrees of freedom), effectively traversing the pseudorotation barriers.

-

Pruning: Remove redundant conformers based on RMSD (cutoff < 0.5 Å) and energy window (keep all within 5 kcal/mol of min).

-

DFT Optimization: Refine geometries using B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).

-

Boltzmann Weighting: Calculate population ratios at 298K.

Workflow Visualization

Figure 1: Computational pipeline for resolving the flexible cycloheptyl energy landscape.

Part 3: Experimental Validation (Dynamic NMR)

At room temperature (298K), the 1H NMR spectrum of a cycloheptyl amine often shows broad, averaged signals due to rapid pseudorotation. To extract discrete conformational data, Variable Temperature (VT) NMR is required.

The "Freeze-Frame" Protocol

Prerequisites:

-

Solvent: CD2Cl2 (Freezing point -95°C) or THF-d8 (Freezing point -108°C).

-

Instrument: 500 MHz or higher (to resolve small chemical shift differences).

Step-by-Step Methodology:

-

Baseline Acquisition (298K): Acquire 1H and 13C spectra. Note line widths. Broad peaks indicate exchange processes.

-

Stepwise Cooling: Decrease temperature in 10°C increments.

-

Coalescence Monitoring: Identify the coalescence temperature (

) where peaks merge/flatten. -

Decoalescence (Limit of Slow Exchange): Continue cooling (typically to -80°C or -100°C) until peaks sharpen into distinct sets.

-

Observation: You may see a major set (Twist-Chair equatorial) and a minor set (Twist-Chair axial/isoclinal).

-

-

Analysis: Use the Gutowsky-Holm equation or line-shape analysis software (e.g., gNMR) to calculate the activation free energy (

).

Decision Logic for NMR Analysis

Figure 2: Decision tree for characterizing conformational dynamics via VT-NMR.

Part 4: Case Study & Application in Drug Design

The "Medium Ring" Effect in Binding

In a recent optimization of a GPCR antagonist, replacing a cyclohexyl amine with a cycloheptyl amine increased potency by 10-fold.

-

Mechanism: The cycloheptyl ring adopted a specific Twist-Chair conformation that projected the amine into an aspartate residue (salt bridge) while the "extra" methylene group filled a hydrophobic sub-pocket that the cyclohexane could not reach.

-

Validation: Low-temperature NMR confirmed a 4:1 preference for the pseudo-equatorial amine, matching the bioactive pose predicted by FEP (Free Energy Perturbation) calculations.

Data Summary: Ring Size Comparison

| Parameter | Cyclohexane | Cycloheptane | Implication for Drug Design |

| Ground State | Chair ( | Twist-Chair ( | Different vector projection for substituents. |

| Flexibility | Rigid | High (Pseudorotation) | Higher entropy penalty upon binding; may require constraints. |

| 1,3-Strain | High (Diaxial) | Moderate (Isoclinal) | Amine group is less strictly forced equatorial. |

| Transannular | Minimal | Significant (1,4) | Core substitution (e.g., gem-dimethyl) can drastically alter shape. |

References

-

Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and potential energy function of cycloheptane. Journal of the American Chemical Society, 99(9), 2866–2876. [Link]

-

Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547. [Link]

-

Pawar, D. M., et al. (1998). Conformational Analysis of Seven-Membered Ring Lactones. Journal of the American Chemical Society, 120(32), 8241–8244. [Link]

-

St. Amant, A. H., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163, 124101. [Link]

-

Kolocouris, A., et al. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis.[3] Journal of Computational Chemistry, 17(3), 350-358. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Strategies for the Synthesis of 1-Cycloheptylpropan-1-amine

Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Molecule of Interest: 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8)

The synthesis of primary amines from alpha-branched or cycloalkyl-substituted ketones—such as 1-cycloheptylpropan-1-one—presents a distinct synthetic challenge. The steric bulk of the cycloheptyl ring adjacent to the carbonyl center impedes initial imine formation, while the inherent nucleophilicity of the resulting primary amine often leads to competitive overalkylation (secondary amine formation). This application note details two field-proven reductive amination methodologies to synthesize 1-cycloheptylpropan-1-amine, explaining the mechanistic causality behind reagent selection, buffering, and workup procedures.

Mechanistic Strategy and Reagent Selection

The direct conversion of a ketone to a primary amine requires an ammonia source and a reducing agent capable of selectively reducing the intermediate iminium ion without reducing the parent carbonyl.

The Overalkylation Dilemma: When ammonia condenses with 1-cycloheptylpropan-1-one, the resulting primary amine (1-cycloheptylpropan-1-amine) is significantly more nucleophilic than the ammonia precursor. If the reduction is not carefully controlled, the primary amine will react with unreacted ketone to form an unwanted secondary dialkyl amine.

To circumvent this, two distinct strategies are employed:

-

The Direct Borch Method (NaBH₃CN): As established by , sodium cyanoborohydride is stable in weakly acidic media (pH 6–8) and selectively reduces iminium ions over ketones. By flooding the reaction with a massive stoichiometric excess of ammonium acetate (10+ equivalents), Le Chatelier's principle drives the equilibrium toward the primary iminium ion, kinetically outcompeting the overalkylation pathway.

-

The Indirect STAB Method (NaBH(OAc)₃ + N-Benzyl Protection): Sodium triacetoxyborohydride (STAB) is a milder, less toxic alternative to NaBH₃CN. However, as demonstrated by, STAB performs poorly in direct reductive aminations with ammonia. Therefore, a two-step "indirect" approach is utilized: the ketone is reacted with benzylamine to form an N-benzyl imine, which is cleanly reduced by STAB. Subsequent catalytic hydrogenolysis (Pd/C, H₂) removes the benzyl protecting group, yielding the primary amine in exceptionally high purity.

Process Visualization

Figure 1: Comparative reductive amination pathways for 1-Cycloheptylpropan-1-amine synthesis.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (The Borch Method)

This one-pot protocol is time-efficient but requires rigorous safety controls during workup due to the generation of toxic byproducts.

Reagents:

-

1-Cycloheptylpropan-1-one: 1.0 mmol

-

Ammonium acetate (NH₄OAc): 10.0 mmol

-

Sodium cyanoborohydride (NaBH₃CN): 0.7 mmol (provides ~2.1 mmol of hydride)

-

Anhydrous Methanol: 5.0 mL

Step-by-Step Methodology:

-

Imine Pre-formation: Dissolve 1-cycloheptylpropan-1-one (1.0 mmol) and NH₄OAc (10.0 mmol) in anhydrous methanol (5.0 mL). Stir at room temperature for 30–45 minutes.

-

Causality: The massive 10-fold excess of NH₄OAc is strictly required to saturate the equilibrium toward the primary iminium ion. The acetate acts as an internal buffer, maintaining the pH near 6.0, which is the optimal operational window for NaBH₃CN.

-

-

Reduction: Add NaBH₃CN (0.7 mmol) in a single portion. Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.

-

Acidic Quench (CRITICAL SAFETY STEP): Transfer the flask to a well-ventilated fume hood. Carefully add concentrated HCl dropwise until the solution reaches pH < 2. Stir for 15 minutes.

-

Causality: Acidification destroys unreacted NaBH₃CN. This step releases highly toxic hydrogen cyanide (HCN) gas. The acidic environment also converts the synthesized amine into its water-soluble hydrochloride salt, allowing for the extraction of non-basic organic impurities.

-

-

Purification: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with distilled water (10 mL) and wash with diethyl ether (2 x 5 mL) to remove unreacted ketone.

-

Free-Basing: Basify the aqueous layer to pH > 10 using 6M NaOH. Extract with ethyl acetate (3 x 10 mL).

-

Causality: Basification deprotonates the ammonium salt, rendering the free 1-cycloheptylpropan-1-amine soluble in the organic phase.

-

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.

Protocol B: Indirect Reductive Amination via N-Benzyl Protection

This two-step protocol is highly recommended for pharmaceutical development due to its superior purity profile and the avoidance of cyanide-based reagents.

Step 1: STAB Reduction to N-Benzyl-1-cycloheptylpropan-1-amine

-

Condensation: To a round-bottom flask, add 1-cycloheptylpropan-1-one (1.0 mmol), benzylamine (1.1 mmol), glacial acetic acid (1.0 mmol), and 1,2-dichloroethane (DCE) (5.0 mL). Stir at room temperature for 30 minutes.

-

Causality: The alpha-position of the cycloheptyl group is sterically hindered. Acetic acid protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating condensation. DCE is utilized because STAB exhibits optimal solubility and reaction kinetics in this solvent compared to THF or DCM.

-

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portionwise over 5 minutes to control mild exotherms. Stir at room temperature for 16 hours.

-

Causality: STAB is a mild hydride source that cannot reduce the parent ketone but rapidly reduces the protonated N-benzyl iminium intermediate.

-

-

Workup: Quench with saturated aqueous NaHCO₃ (5.0 mL) and stir for 15 minutes to neutralize the acetic acid and hydrolyze residual borate complexes. Extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

-

Reaction Setup: Dissolve the crude N-benzyl intermediate in methanol (10 mL). Add 10% Pd/C (10% w/w relative to the substrate).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

-

Causality: Palladium on carbon selectively catalyzes the cleavage of the benzylic C-N bond without affecting the cycloheptyl ring or the primary amine functionality.

-

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite ensures the catalyst remains wetted and safely contained.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford highly pure 1-cycloheptylpropan-1-amine.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational metrics of both protocols based on standard laboratory-scale execution (1–10 mmol).

| Parameter | Protocol A (Direct / Borch) | Protocol B (Indirect / STAB) |

| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ followed by H₂ |

| Step Count | 1 (One-pot) | 2 (Reductive amination + Hydrogenolysis) |

| Typical Yield | 45% – 60% | 75% – 85% (Over 2 steps) |

| Primary Impurity | Secondary dialkyl amine | Trace unreacted ketone / Toluene |

| Toxicity Profile | High (HCN gas release during quench) | Moderate (Standard chemical handling) |

| Scalability | Limited (Toxicity & purification bottlenecks) | High (Clean reaction profile, easily scalable) |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 1996, pp. 3849-3862. URL:[Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 1971, pp. 2897-2904. URL:[Link]

Application Notes & Protocols: 1-Cycloheptylpropan-1-amine as a Versatile Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-cycloheptylpropan-1-amine as a pharmaceutical intermediate. It outlines the rationale for its application, detailed synthetic protocols, and its potential in constructing novel therapeutic agents. The guide emphasizes the importance of the cycloheptyl moiety in modulating physicochemical properties and the utility of the primary amine as a synthetic handle for molecular elaboration.

Introduction: The Strategic Value of Cycloalkylamines in Drug Design

The incorporation of cyclic moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by introducing conformational constraints. Among these, cycloalkylamines are particularly valuable building blocks. The 1-cycloheptylpropan-1-amine scaffold combines a seven-membered cycloheptyl ring with a short alkyl chain terminating in a primary amine. This unique combination offers several advantages:

-

Modulation of Physicochemical Properties: The cycloheptyl group provides a significant non-polar surface area, which can be crucial for optimizing interactions within hydrophobic pockets of target proteins. Its size and flexibility, compared to smaller rings like cyclopropyl or larger, more rigid systems, offer a distinct advantage in exploring chemical space.

-

Metabolic Stability: The aliphatic nature of the cycloheptyl ring can confer resistance to metabolic degradation, particularly oxidative metabolism, which is a common liability for many drug candidates.

-

Synthetic Versatility: The primary amine group is a highly versatile functional handle. It serves as a nucleophile, readily participating in a wide array of chemical transformations to build more complex molecules. This allows for the straightforward introduction of the cycloheptylpropyl motif into a diverse range of molecular scaffolds.

This guide will provide detailed protocols for the synthesis of 1-cycloheptylpropan-1-amine and illustrate its application as a key intermediate in the synthesis of potential therapeutic agents.

Physicochemical & Safety Profile

A thorough understanding of the properties and hazards of an intermediate is critical for its safe and effective use in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | Calculated |

| Molecular Weight | 155.28 g/mol | Calculated |

| IUPAC Name | 1-cycloheptylpropan-1-amine | - |

| CAS Number | Not available | - |

| Predicted Boiling Point | ~200-220 °C | Extrapolated from similar compounds |

| Predicted Density | ~0.85-0.95 g/cm³ | Extrapolated from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF). Moderately soluble in water.[1] | General chemical principles |

Safety & Handling

Based on data from structurally related cycloalkylamines, 1-cycloheptylpropan-1-amine should be handled as a hazardous substance.[2][3][4][5]

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Flammable Liquid | 🔥 | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage | corrosive | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | exclamation mark | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Protocol:

-

Always handle 1-cycloheptylpropan-1-amine in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[3]

-

Ground all equipment when transferring large quantities to prevent static discharge.[4]

-

Keep away from strong oxidizing agents and acids.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Synthesis of 1-Cycloheptylpropan-1-amine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[6][7] The following protocol details the synthesis of 1-cycloheptylpropan-1-amine from the corresponding ketone, cycloheptyl ethyl ketone.

Protocol: Reductive Amination of Cycloheptyl Ethyl Ketone

Principle: This one-pot reaction involves the initial formation of an imine intermediate from the reaction of cycloheptyl ethyl ketone with an ammonia source. The imine is then reduced in situ by a hydride-based reducing agent to yield the target primary amine.

Workflow Diagram:

Sources

- 1. CAS 5452-35-7: Cycloheptylamine | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

Reagents for the preparation of 1-Cycloheptylpropan-1-amine

Application Note: Strategic Synthesis of 1-Cycloheptylpropan-1-amine

Introduction & Strategic Analysis

1-Cycloheptylpropan-1-amine (CAS: 101953-64-0) is a valuable

This Application Note outlines two distinct synthetic pathways tailored to specific research needs:

-

Method A (Racemic): A robust, scalable Titanium(IV)-Mediated Reductive Amination for generating bulk material.

-

Method B (Asymmetric): An Ellman Auxiliary approach for high-enantiomeric excess (ee) synthesis, critical for structure-activity relationship (SAR) studies.

Reagent Selection Guide

The success of this synthesis hinges on the correct pairing of hydride sources with Lewis acid activators.

Table 1: Reducing Agent & Activator Performance Matrix

| Reagent System | Reactivity Profile | Selectivity | Safety Profile | Recommended Use |

| Moderate. Requires pH 6 control. | High. Won't reduce ketones without activation. | Poor. Generates HCN gas at low pH. Highly toxic. | Legacy method. Avoid if possible. | |

| Mild. Excellent for aldehydes. | High. Slower with sterically hindered ketones. | Good. No toxic gas. Decomposes in MeOH (use DCE/THF). | Standard for simple aldehydes. | |

| High. Titanium acts as Lewis acid & water scavenger.[1] | Moderate. Reduces imine in situ. | Moderate. Exothermic quenching. | Gold Standard for hindered ketones like Cycloheptyl ethyl ketone. | |

| Ellman Sulfinamide | High (Chiral Auxiliary). | >98% de (Diastereomeric Excess).[2] | Good. Reagents are stable solids. | Required for Asymmetric Synthesis . |

Method A: Titanium-Mediated Reductive Amination (Racemic)

Rationale: Direct condensation of ammonia with 1-cycloheptylpropan-1-one is unfavorable due to the equilibrium favoring the ketone. Titanium(IV) isopropoxide (

Reagents Required:

-

Precursor: 1-Cycloheptylpropan-1-one (Cycloheptyl ethyl ketone).

-

Amine Source: 7M Ammonia in Methanol (or

). -

Activator: Titanium(IV) isopropoxide (

). -

Reductant: Sodium Borohydride (

).[1][3]

Detailed Protocol:

-

Imine Formation (Anhydrous Conditions):

-

To a flame-dried flask under

, add 1-Cycloheptylpropan-1-one (1.0 equiv, e.g., 10 mmol) and 7M -

Critical Step: Add

(2.0 equiv) dropwise. The solution may turn slightly yellow/hazy. -

Stir at ambient temperature for 6–12 hours. Monitor by TLC (conversion of ketone to imine is often hard to see, but disappearance of ketone is the marker).

-

Note:

hydrolyzes to

-

-

Reduction:

-

Quench & Workup (Emulsion Management):

-

Safety: Quench by slowly adding 10%

solution. A heavy white precipitate ( -

Dilute with Ethyl Acetate (EtOAc).

-

Filter the slurry through a Celite pad to remove titanium salts. (Do not try to extract without filtering; the emulsion will be unmanageable).

-

Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil is the free base. Purify via flash chromatography (

:MeOH:NH

-

Method B: Asymmetric Synthesis (Ellman Auxiliary)

Rationale: To obtain the (R)- or (S)-enantiomer, we utilize tert-butanesulfinamide.[6][7] The most efficient route is not reducing the ketimine (which gives lower diastereoselectivity), but rather adding an ethyl nucleophile to the aldehyde-derived sulfinimine.

Workflow Diagram

Figure 1: Stereoselective synthesis using the Ellman Auxiliary strategy. The Grignard addition step determines the stereochemistry.

Detailed Protocol:

-

Condensation:

-

Dissolve Cycloheptanecarbaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.

-

Add

(2.0 equiv). Note: -

Stir 16h at RT. Pour into brine, filter through Celite, extract, and concentrate to yield the Sulfinimine .

-

-

Diastereoselective Addition:

-

Dissolve the Sulfinimine in anhydrous

(DCM) and cool to -78°C. -

Add Ethylmagnesium bromide (EtMgBr) (2.0 equiv, 3.0M in ether) dropwise.

-

Mechanism:[1][2][8] The magnesium coordinates with the sulfinyl oxygen and the imine nitrogen, forming a rigid 6-membered transition state that directs the ethyl group attack from the less hindered face.

-

Stir at -78°C for 2h, then warm to RT. Quench with saturated

.

-

-

Deprotection:

-

Treat the purified sulfinamide with 4M HCl in Dioxane/MeOH for 1 hour at RT.

-

Concentrate to dryness to obtain the Chiral Amine Hydrochloride Salt .

-

QC & Validation Parameters

| Parameter | Method | Expected Result |

| Identity | ||

| Purity | LC-MS (ESI+) | Major peak |

| Chirality | Chiral HPLC | Enantiomeric Excess (ee) > 98% (Method B). |

References

-

Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.

-

Ellman, J. A., et al. (1997).[7] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.[5][7]

-

Merck Millipore. "Sodium Triacetoxyborohydride (STAB) Application Note."

-

Tang, T. P., & Ellman, J. A. (1999).[7] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine and Ketimine Additions." Journal of Organic Chemistry.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. Ellman's Sulfinamides [sigmaaldrich.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrogenation Conditions for the Synthesis of Cycloheptylamine via Reductive Amination

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Optimization of primary amine selectivity, catalyst selection, and high-pressure hydrogenation protocols.

Introduction and Mechanistic Overview

Cycloheptylamine is a critical alicyclic building block in pharmaceutical development, often utilized to introduce lipophilic, sterically constrained pharmacophores into drug candidates[1]. The most scalable and atom-economical method for its synthesis is the catalytic reductive amination of cycloheptanone.

The transformation proceeds via a tandem reaction sequence. First, ammonia undergoes nucleophilic addition to the carbonyl carbon of cycloheptanone, forming an unstable hemiaminal intermediate[1]. Subsequent dehydration yields cycloheptanimine. Finally, the imine is reduced to the primary amine via catalytic hydrogenation.

Causality in Experimental Design

Designing a robust protocol requires controlling the competing reaction pathways to prevent yield attrition:

-

Overalkylation (Secondary/Tertiary Amine Formation): The newly formed cycloheptylamine is highly nucleophilic and can compete with ammonia to attack unreacted cycloheptanone, forming bis(cycloheptyl)amine[2]. Solution: A vast molar excess of ammonia (typically 5 to 10 equivalents) is employed to shift the equilibrium entirely toward the primary imine[3].

-

Direct Carbonyl Reduction: If the hydrogenation catalyst is too active toward oxygenates, or if the imine formation is incomplete before hydrogen is introduced, the ketone will be directly reduced to cycloheptanol. Solution: Utilizing an "imine pre-formation" step (stirring the ketone and ammonia before adding

pressure) and selecting amination-selective catalysts (like Rh-Ni or Raney Nickel) mitigates alcohol formation[3].

Reaction network for the reductive amination of cycloheptanone highlighting primary vs. byproduct pathways.

Catalyst Selection and Process Parameters

The choice of heterogeneous catalyst dictates the hydrogenolysis activity and the final product distribution.

-

Rhodium and Bimetallic Rh-Ni: Noble metals like Rh are highly active for hydrogenolysis. Recent studies on cyclic ketones demonstrate that bimetallic

catalysts provide exceptional conversion (>99%) and selectivity (>96%) toward primary amines under relatively mild pressures (4 bar -

Raney Nickel (Sponge Nickel): The industrial standard for reductive amination. It requires higher pressures (30–60 bar) and temperatures (80–120 °C) but is highly selective for primary amines when used in methanolic ammonia.

-

Palladium on Carbon (Pd/C): While Pd/C is excellent for standard alkene reductions, it is less active in the hydrogenolysis of the C-N bond of the hemiaminal. Consequently, Pd/C often leads to higher fractions of secondary amines (bis(cycloheptyl)amine) unless strictly controlled[4].

Quantitative Data Summary

The following table synthesizes optimal catalytic conditions for the reductive amination of cyclic ketones (using cyclohexanone/cycloheptanone models):

| Catalyst System | Ammonia Source | Temp (°C) | Conversion (%) | Selectivity (1° Amine) | Primary Byproduct | |

| 2 wt% Rh-Ni / | 4 bar | 80 °C | 99.8% | 96.6% | Cycloheptanol | |

| Raney Nickel | 50 bar | 100 °C | >95.0% | >90.0% | Sec. Amine | |

| 5% Pd/C | Aq. | 10 bar | 60 °C | 85.0% | ~75.0% | Sec. Amine |

| N/A (pH 7) | 25 °C | 96.0% | >95.0% | None |

Experimental Protocols

The following protocols provide self-validating methodologies for synthesizing cycloheptylamine. Protocol A is designed for scalable, high-pressure industrial environments, while Protocol B is suited for standard laboratory autoclave setups.

Protocol A: High-Pressure Synthesis via Raney Nickel

Objective: Maximize primary amine yield while suppressing cycloheptanol formation using an inexpensive base-metal catalyst.

Reagents:

-

Cycloheptanone: 1.0 equivalent (e.g., 112 g, 1.0 mol)

-

Methanolic Ammonia (7 N): 8.0 equivalents (1.14 L, 8.0 mol)

-

Raney Nickel (W-2 or W-4 active slurry in water/methanol): 10 wt% relative to ketone.

Step-by-Step Procedure:

-

Imine Pre-formation: In a well-ventilated fume hood, charge a 2 L high-pressure stainless-steel autoclave with cycloheptanone (112 g). Chill the vessel to 0 °C.

-

Ammonia Addition: Carefully add 1.14 L of 7 N methanolic ammonia. Causality: Chilling the vessel prevents the volatilization of ammonia. The massive excess of ammonia drives the equilibrium toward the cycloheptanimine and prevents the product from reacting with the starting material[2].

-

Catalyst Charging: Wash the Raney Nickel slurry with methanol (3 x 50 mL) to remove water, taking extreme care not to let the catalyst dry (pyrophoric hazard). Transfer the catalyst quantitatively to the autoclave.

-

Purging and Pressurization: Seal the autoclave. Purge the headspace with Nitrogen gas (3 cycles at 10 bar) to remove oxygen. Subsequently, purge with Hydrogen gas (3 cycles at 10 bar). Finally, pressurize the reactor to 50 bar with

. -

Reaction: Initiate vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Heat the reactor to 100 °C. Monitor hydrogen uptake; the reaction is typically complete within 4 to 6 hours when pressure stabilizes.

-

Workup: Cool the reactor to room temperature and carefully vent the excess

and -

Filtration: Filter the reaction mixture through a pad of Celite under an inert argon atmosphere to remove the Raney Nickel. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude cycloheptylamine is purified via fractional distillation under vacuum (bp ~ 55-57 °C at 15 mmHg) to separate it from trace cycloheptanol and bis(cycloheptyl)amine.

Protocol B: Mild Catalytic Synthesis using Bimetallic Rh-Ni or Pd/C

Objective: Perform the reaction at lower pressures suitable for standard glass-lined Parr shakers.

Reagents:

-

Cycloheptanone: 50 mmol (5.6 g)

-

Aqueous Ammonia (28-30%): 500 mmol (10 equivalents)

-

Catalyst: 5% Pd/C (or 2% Rh-Ni/

if available) - 5 mol% metal loading. -

Solvent: Ethanol (50 mL)

Step-by-Step Procedure:

-

Dissolve cycloheptanone in ethanol inside a 250 mL pressure vessel.

-

Add aqueous ammonia. Stir at room temperature for 2 hours prior to catalyst addition. Causality: Pre-stirring allows the hemiaminal to dehydrate into the imine before the metal can reduce the ketone to an alcohol[1].

-

Add the Pd/C catalyst. Seal the vessel, purge with

, and pressurize with -

Heat to 60 °C and agitate for 12 hours.

-

Vent the system, filter through Celite, and extract the aqueous/ethanolic mixture with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude amine.

Standard operational workflow for the high-pressure catalytic reductive amination of cycloheptanone.

References

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency MDPI URL:[Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts (UPCommons Archive) UPCommons URL:[Link]

-

Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts ResearchGate URL:[Link]

Sources

Synthesis of Chiral 1-Cycloheptylpropan-1-amine Derivatives: Application Notes and Protocols

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chirality is a fundamental property of molecules that has profound implications in pharmaceutical sciences.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2][4] Consequently, the development of single-enantiomer drugs is a critical objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing adverse effects.[1][2] Chiral amines, in particular, are prevalent structural motifs in over 40% of pharmaceuticals and serve as essential building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[5]

1-Cycloheptylpropan-1-amine represents a valuable scaffold, combining a flexible cycloheptyl ring with a primary amine function. The synthesis of its enantiomerically pure derivatives is of significant interest for creating novel chemical entities with potentially unique pharmacological properties. This guide provides detailed protocols and expert insights into two robust methods for preparing chiral derivatives of 1-Cycloheptylpropan-1-amine: classical diastereomeric salt resolution and modern asymmetric reductive amination.

Strategic Approaches to Chiral Amine Synthesis

The synthesis of a specific enantiomer of a chiral amine can be approached through several strategic pathways. The choice of method depends on factors such as scale, cost, desired enantiomeric purity, and the availability of starting materials.

1. Chiral Resolution: This classical technique involves the separation of a racemic mixture. By reacting the racemic amine with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed.[6][7] These salts, having different physical properties like solubility, can be separated by fractional crystallization.[6][8] While reliable and scalable, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[5][7]

2. Asymmetric Synthesis: This is a more modern and atom-economical approach where the desired chiral center is created selectively from a prochiral precursor.[9][10][11][12] Techniques like asymmetric reductive amination utilize a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other, often achieving high yields and excellent enantiomeric excess (e.e.).[9][10][11][12]

This document details a protocol for each of these primary strategies, tailored for the synthesis of chiral 1-Cycloheptylpropan-1-amine.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 1-Cycloheptylpropan-1-amine using L-(+)-tartaric acid as the chiral resolving agent. The principle lies in the differential solubility of the two diastereomeric salts formed: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate.[6]

Workflow Overview

Caption: Workflow for diastereomeric salt resolution.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Racemic 1-Cycloheptylpropan-1-amine | >98% | Commercial | Synthesized from 1-Cycloheptylpropan-1-one. |

| L-(+)-Tartaric Acid | >99.5% (enantiopure) | Commercial | A cost-effective and widely used resolving agent.[6] |

| Methanol (MeOH) | Anhydrous | Commercial | Solvent for dissolution and crystallization. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial | Used as a 2M aqueous solution for liberating the free amine. |

| Diethyl Ether (Et₂O) or MTBE | Anhydrous | Commercial | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |

Step-by-Step Protocol

-

Preparation of Racemic Amine: The starting racemic 1-Cycloheptylpropan-1-amine can be synthesized via reductive amination of 1-Cycloheptylpropan-1-one with ammonia and a reducing agent like sodium borohydride.[13] Ensure the starting material is pure (>98%) by distillation or chromatography.

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (64.4 mmol) of racemic 1-Cycloheptylpropan-1-amine in 50 mL of warm methanol.

-

In a separate flask, dissolve 9.67 g (64.4 mmol, 1.0 equivalent) of L-(+)-tartaric acid in 70 mL of warm methanol. Rationale: Using stoichiometric amounts is a good starting point. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can improve the optical purity of the first crop of crystals.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

-

Fractional Crystallization:

-

Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur.

-

To maximize the yield of the crystals, place the flask in an ice bath (0-4 °C) for at least 2 hours. Rationale: Lowering the temperature decreases the solubility of the salt, promoting crystallization. Slow cooling is crucial for forming well-defined crystals and preventing the trapping of impurities.[6]

-

Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor.

-

Dry the crystals under vacuum. This is the first crop (Crop 1).

-

-

Liberation of the Free Amine:

-

Suspend the dried crystals (Crop 1) in 50 mL of water.

-

Add 2M aqueous NaOH solution dropwise while stirring until the pH of the solution is >12. This deprotonates the amine, liberating it from the tartrate salt.

-

Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether or MTBE (3 x 40 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantioenriched 1-Cycloheptylpropan-1-amine.

-

-

Analysis and Optimization:

-

Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by measuring its specific rotation.[6]

-

The mother liquor contains the other diastereomeric salt in excess. The opposite amine enantiomer can be recovered from it using the same liberation procedure.

-

Expert Tip: For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized one or more times from a suitable solvent (e.g., methanol/water mixtures) before the liberation step.[8]

-

Protocol 2: Asymmetric Reductive Amination (ARA)

This protocol outlines a modern approach for the direct synthesis of an enantiomer of 1-Cycloheptylpropan-1-amine from the prochiral ketone, 1-Cycloheptylpropan-1-one. This method uses a chiral catalyst to achieve high enantioselectivity.[11][12]

Reaction Principle

Caption: Asymmetric Reductive Amination (ARA) scheme.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 1-Cycloheptylpropan-1-one | >99% | Commercial | Prochiral substrate. |

| Ammonium Acetate (NH₄OAc) | Anhydrous | Commercial | Serves as the ammonia source.[11][12] |

| [Ru(p-cymene)Cl₂]₂ | Catalyst Precursor | Commercial | Common ruthenium precursor. |

| (S)-C3-TunePhos | Chiral Ligand | Commercial | An example of a highly effective ligand for this transformation.[11][12] |

| Hydrogen (H₂) gas | High Purity (5.0) | Gas Supply | The terminal reductant. |

| 2-Propanol (IPA) | Anhydrous | Commercial | Reaction solvent. |

| Celite® | Filtration Aid | Commercial | For removing the catalyst post-reaction. |

Step-by-Step Protocol

-

Catalyst Pre-formation (in situ):

-

To an argon-purged autoclave or high-pressure reactor, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 0.02 mol%) and (S)-C3-TunePhos (0.022 mmol, 0.044 mol%).

-

Add 10 mL of anhydrous 2-propanol.

-

Seal the reactor, purge with argon, and then stir the mixture at 80 °C for 30 minutes to form the active catalyst complex. Rationale: This pre-activation step ensures the formation of the catalytically active species before introducing the substrates, leading to better reproducibility and efficiency.

-

-

Reductive Amination Reaction:

-

Cool the reactor to room temperature.

-

Carefully open the reactor under a positive pressure of argon and add 1-Cycloheptylpropan-1-one (50 mmol, 1.0 eq) and ammonium acetate (75 mmol, 1.5 eq).

-

Add an additional 40 mL of anhydrous 2-propanol.

-

Seal the reactor, purge several times with H₂ gas, and then pressurize to 50 bar of H₂.

-

Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by GC or TLC if possible.

-

-

Work-up and Purification:

-

After 24 hours, cool the reactor to room temperature and carefully vent the H₂ gas.

-

Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

-

Dissolve the residue in dichloromethane (DCM, 50 mL) and add 2M aqueous NaOH (50 mL) to neutralize the ammonium acetate and liberate the free amine.

-

Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and filter through a short pad of Celite® to remove the ruthenium catalyst. Wash the pad with additional DCM.

-

Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure, enantioenriched 1-Cycloheptylpropan-1-amine.

-

-

Analysis:

Comparison of Methods

| Feature | Diastereomeric Salt Resolution | Asymmetric Reductive Amination |

| Principle | Separation of a racemic mixture | Direct, selective synthesis of one enantiomer |

| Max Theoretical Yield | 50% (without racemization/recycle)[5] | Up to 100% |

| Key Reagents | Stoichiometric chiral resolving agent (e.g., tartaric acid)[6] | Catalytic amount of chiral catalyst/ligand[11][12] |

| Scalability | Excellent, commonly used in industry[6] | Amenable to scale-up, but may require specialized equipment[9] |

| Advantages | Robust, well-established, uses inexpensive reagents | Atom-economical, high potential yield, high enantioselectivity |

| Disadvantages | Inherently wasteful, may require multiple recrystallizations | Higher initial cost (catalyst), requires process optimization |

Quality Control: Determination of Enantiomeric Excess (e.e.)

Accurate determination of enantiomeric excess is a critical self-validating step for any chiral synthesis protocol.[14]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the e.e. of chiral amines.[14]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® IC or Chiralcel® OD-H, is often effective for separating amine enantiomers.

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution.

-

Procedure:

-

Prepare a dilute solution of the synthesized amine (approx. 1 mg/mL) in the mobile phase.

-

Prepare a sample of the racemic starting material for comparison.

-

Inject both samples onto the HPLC system.

-

The two enantiomers will elute at different retention times.

-

Calculate the e.e. using the peak areas (A) of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| [Resolution] No crystallization occurs. | Solvent choice is suboptimal; solution is not supersaturated. | Try a different solvent or solvent mixture (e.g., methanol/water, ethanol).[15] Concentrate the solution slightly; ensure slow cooling. |

| [Resolution] Low e.e. after first crystallization. | Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt from a fresh portion of the solvent. Ensure very slow cooling. |

| [ARA] Low conversion or yield. | Inactive catalyst; insufficient H₂ pressure; reaction time too short. | Ensure all reagents and solvents are anhydrous. Check for leaks in the reactor. Increase reaction time or temperature moderately. |

| [ARA] Low enantioselectivity. | Suboptimal catalyst/ligand; incorrect temperature. | Screen different chiral ligands. Optimize the reaction temperature, as selectivity can be temperature-dependent. |

| [Analysis] Poor peak separation in Chiral HPLC. | Incorrect column or mobile phase. | Screen different chiral columns (e.g., polysaccharide-based). Adjust the mobile phase composition and additives (e.g., vary the % of alcohol or amine additive). |

Conclusion